molecular formula C23H28N2O5S2 B562879 Temocapril-d5 CAS No. 1356840-03-3

Temocapril-d5

Cat. No.: B562879
CAS No.: 1356840-03-3
M. Wt: 481.637
InChI Key: FIQOFIRCTOWDOW-RJJPJTEUSA-N
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Description

Temocapril-d5 is a deuterium-labeled analog of Temocapril, an angiotensin-converting enzyme inhibitor. This compound is primarily used as an internal standard in analytical and pharmacokinetic research. The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Temocapril in biological samples .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Temocapril-d5, like its parent compound Temocapril, is an ACE inhibitor . It interacts with the ACE enzyme, inhibiting its activity . The active form of Temocapril, temocaprilat, is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung . The inhibitory potency of temocaprilat on isolated rat aorta is 3 times that of enalaprilat .

Cellular Effects

This compound, through its inhibition of ACE, can have significant effects on various types of cells and cellular processes . By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, and thus influences cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ACE and inhibiting its activity . This leads to a decrease in the production of angiotensin II, thereby reducing vasoconstriction and lowering blood pressure . It can also lead to changes in gene expression related to these pathways .

Temporal Effects in Laboratory Settings

It is known that the effects of ACE inhibitors like Temocapril can be long-lasting, with effects on blood pressure and other physiological parameters persisting for some time after administration .

Dosage Effects in Animal Models

It is known that the effects of ACE inhibitors like Temocapril can vary with dosage, with higher doses typically resulting in greater reductions in blood pressure .

Metabolic Pathways

This compound, like Temocapril, is likely involved in the renin-angiotensin system, a key regulatory pathway for blood pressure . It interacts with the ACE enzyme in this pathway, inhibiting its activity and thus reducing the production of angiotensin II .

Transport and Distribution

It is known that ACE inhibitors like Temocapril can be distributed throughout the body, reaching various tissues and cells .

Subcellular Localization

Given its role as an ACE inhibitor, it is likely that it interacts with ACE at the cell membrane, where this enzyme is typically located .

Preparation Methods

The synthesis of Temocapril-d5 involves the incorporation of deuterium atoms into the molecular structure of Temocapril. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Chemical Reactions Analysis

Temocapril-d5 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQOFIRCTOWDOW-RJJPJTEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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